BDM31827
Description
BDM31827 is a potent EthR (Ethionamide repressor) inhibitor developed to enhance the efficacy of ethionamide, a second-line antitubercular drug, against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). EthR inhibition prevents the bacteria from resisting ethionamide, thereby lowering the effective dose and reducing toxicity. BDM31827 was identified through fragment-based drug discovery (FBDD) and co-crystallized with EthR, revealing critical interactions with the Asn179 residue in the ligand-binding domain . Its development highlights advancements in targeting transcriptional regulators to overcome drug resistance in TB therapy.
Propriétés
Numéro CAS |
1388658-04-5 |
|---|---|
Formule moléculaire |
C22H18N2O3S |
Poids moléculaire |
390.45 |
Nom IUPAC |
N-[4-(2-Benzothiazolyl)phenyl]-2-(3-methoxyphenoxy)-acetamide |
InChI |
InChI=1S/C22H18N2O3S/c1-26-17-5-4-6-18(13-17)27-14-21(25)23-16-11-9-15(10-12-16)22-24-19-7-2-3-8-20(19)28-22/h2-13H,14H2,1H3,(H,23,25) |
Clé InChI |
FYJKPCFYYJGKDO-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(C2=NC3=CC=CC=C3S2)C=C1)COC4=CC=CC(OC)=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BDM31827; BDM-31827; BDM 31827; |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues
BDM31369
- Structural Similarity : BDM31369 belongs to the same chemical series as BDM31827, identified by Villemagne et al. (2014) during library screening. Both compounds share a sulfonamide core critical for hydrogen bonding with Asn179 in EthR .
- Binding Mode : Co-crystallization studies confirm that BDM31369 occupies the EthR ligand-binding domain, stabilizing the repressor in a conformation that prevents DNA binding, similar to BDM31827 .
BDM31343
- Mechanism: BDM31343 is another EthR inhibitor described as an "ethionamide booster," though its structural details are less well-characterized compared to BDM31827 .
- Key Difference : Unlike BDM31827, BDM31343 lacks published crystallographic data validating its binding interactions, making BDM31827 a more rigorously studied candidate .
Compound 3 (4-Iodo-N-prop-2-ynylbenzenesulfonamide)
- Fragment Origin : This fragment molecule (<300 Da) served as the starting point for BDM31827 optimization. It shares the sulfonamide group essential for Asn179 interaction but lacks the substituents needed for high-affinity binding .
- Hit-to-Lead Optimization : Derivative Compound 18 , synthesized from Compound 3, showed a 32-fold improvement in EthR DNA-binding inhibition compared to the parent fragment. This underscores the importance of structural modifications in enhancing potency .
BTZ043 and PBTZ169
Comparative Data Table
Key Research Findings
Fragment Optimization : The fragment-to-lead journey of Compound 3 to BDM31827 derivatives illustrates the role of FBDD in improving binding affinity. The sulfonamide group’s hydrogen bond with Asn179 is conserved across optimized compounds, validating its pharmacophoric importance .
Crystallographic Validation : BDM31827 and BDM31369 were co-crystallized with EthR, confirming their binding modes and providing a structural basis for SAR (Structure-Activity Relationship) studies .
Ex Vivo Efficacy: BDM31827 enhances ethionamide’s antibacterial effect at 1/10 its MIC, comparable to next-generation TB drugs like PBTZ169, but with a novel mechanism targeting transcriptional regulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
